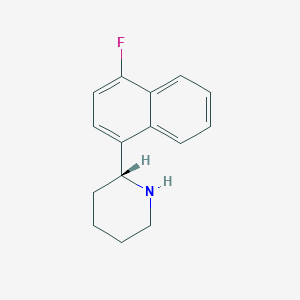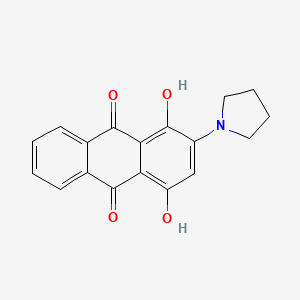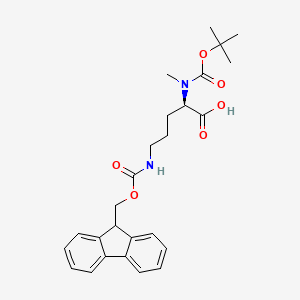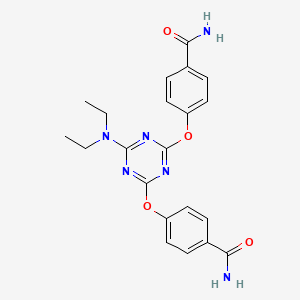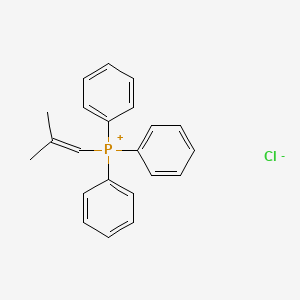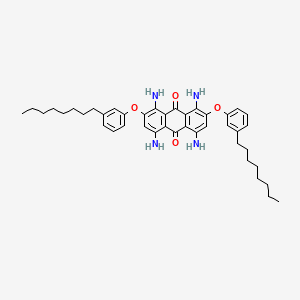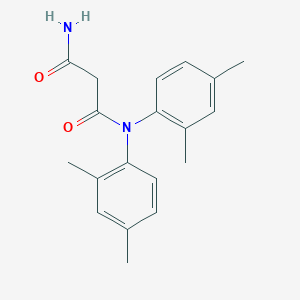
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide is an organic compound characterized by the presence of two 2,4-dimethylphenyl groups attached to a malonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-(2,4-dimethyl-phenyl)-malonamide typically involves the reaction of malonyl chloride with 2,4-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the malonyl chloride. The general reaction scheme is as follows:
Malonyl chloride+2×2,4-dimethylaniline→this compound+2×HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of this compound derivatives with reduced nitrogen-containing functional groups.
Substitution: Formation of substituted this compound derivatives with various functional groups on the aromatic rings.
Scientific Research Applications
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-Bis-(2,4-dimethyl-phenyl)-malonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its aromatic rings can participate in π-π interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis-(2,4-dimethyl-phenyl)-terephthalamide: Similar in structure but with a terephthalamide core instead of a malonamide core.
N,N-Bis-(2,4-dimethyl-phenyl)-ethane-1,2-diamine: Contains an ethane-1,2-diamine core, differing in the central structure.
N,N-Bis-(2,4-dimethyl-phenyl)-thiourea: Features a thiourea core, introducing sulfur into the structure.
Uniqueness
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide is unique due to its malonamide core, which imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N',N'-bis(2,4-dimethylphenyl)propanediamide |
InChI |
InChI=1S/C19H22N2O2/c1-12-5-7-16(14(3)9-12)21(19(23)11-18(20)22)17-8-6-13(2)10-15(17)4/h5-10H,11H2,1-4H3,(H2,20,22) |
InChI Key |
KZTLKCZTNNBDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C2=C(C=C(C=C2)C)C)C(=O)CC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


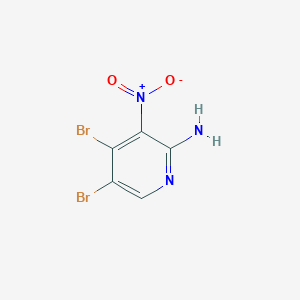
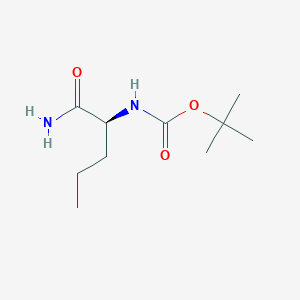
![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)
![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)
![L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)
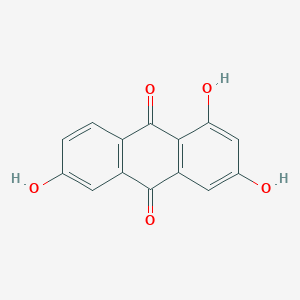
![Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine](/img/structure/B13143592.png)
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)
